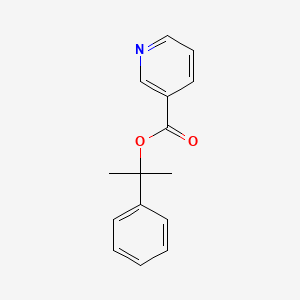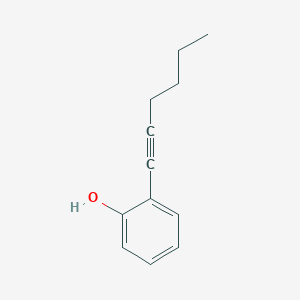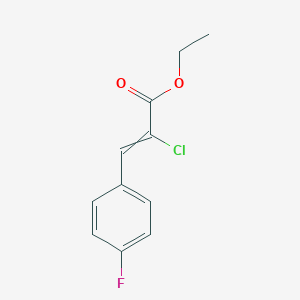![molecular formula C10H13N3O2 B14290750 N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide CAS No. 138471-97-3](/img/structure/B14290750.png)
N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide is an organic compound with a complex structure that includes a formylhydrazinyl group and a methylphenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide typically involves multiple steps. One common method is the reaction of 2-methyl-4-nitroaniline with formic acid to produce the corresponding formylhydrazine derivative. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The formylhydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a formylhydrazinyl group.
N-(4-Bromophenyl)acetamide: Contains a bromine atom instead of a formylhydrazinyl group.
N-(4-Aminophenyl)acetamide: Features an amino group instead of a formylhydrazinyl group.
Uniqueness
N-[4-(2-Formylhydrazinyl)-2-methylphenyl]acetamide is unique due to the presence of the formylhydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
138471-97-3 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
N-[4-(2-formylhydrazinyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-7-5-9(13-11-6-14)3-4-10(7)12-8(2)15/h3-6,13H,1-2H3,(H,11,14)(H,12,15) |
Clave InChI |
SREKQJYJCNYARM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NNC=O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)
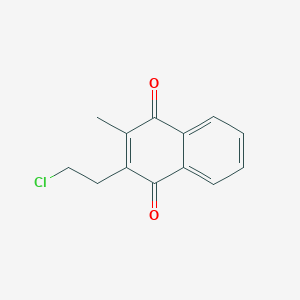


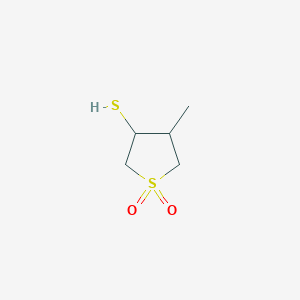
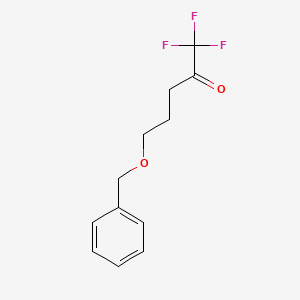
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
